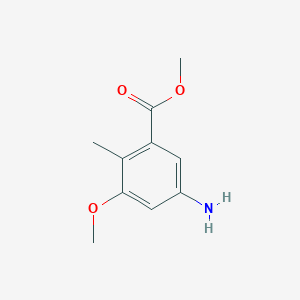
Methyl 5-amino-3-methoxy-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-3-methoxy-2-methylbenzoate is an organic compound belonging to the class of benzoates. It is characterized by the presence of a methoxy group (-OCH₃), an amino group (-NH₂), and a methyl group (-CH₃) attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methylaniline as the starting material.
Reaction Steps: The process involves the following steps:
Nitration of 2-methylaniline to form 2-methyl-5-nitroaniline.
Reduction of the nitro group to an amino group, resulting in 2-methyl-5-aminobenzene.
Methylation of the amino group to form 2-methyl-5-amino-3-methoxybenzoic acid.
Esterification of the carboxylic acid group with methanol to yield this compound.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and iron(III) bromide (FeBr₃).
Major Products Formed:
Oxidation: this compound can be oxidized to form 5-amino-3-methoxy-2-methylbenzoic acid.
Reduction: Reduction can yield 2-methyl-5-aminobenzene.
Substitution: Substitution reactions can produce brominated derivatives of the compound.
Scientific Research Applications
Methyl 5-amino-3-methoxy-2-methylbenzoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 5-amino-3-methoxy-2-methylbenzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 3-amino-2-methoxy-5-methylbenzoate: Similar structure but different positions of substituents.
Methyl 2-amino-3-methoxy-5-methylbenzoate: Another positional isomer with different chemical properties.
Uniqueness: Methyl 5-amino-3-methoxy-2-methylbenzoate is unique due to its specific arrangement of functional groups, which influences its reactivity and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 5-amino-3-methoxy-2-methylbenzoate |
InChI |
InChI=1S/C10H13NO3/c1-6-8(10(12)14-3)4-7(11)5-9(6)13-2/h4-5H,11H2,1-3H3 |
InChI Key |
OGAGUGGFOSDHJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OC)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















